molecular formula C19H20N2O4S2 B2782948 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-54-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2782948
CAS No.: 941908-54-9
M. Wt: 404.5
InChI Key: VYDFSCOGJYOFCL-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941908-54-9) is a chemical compound with the molecular formula C19H20N2O4S2 and a molecular weight of 404.5 . This research chemical is part of a class of thiazole sulfonamide derivatives that are of significant interest in medicinal chemistry and neuroscience research. Compounds within this structural class have demonstrated promising neuroprotective properties in preclinical models. Specifically, recent studies on novel thiazole sulfonamides have shown capabilities against 6-hydroxydopamine (6-OHDA)-induced neuronal damage, a model used to mimic Parkinsonian pathology in human neuronal SH-SY5Y cells . The mechanism of action for these neuroprotective effects is believed to involve the activation and binding interaction with sirtuin 1 (SIRT1), influencing relevant downstream cascades . In silico pharmacokinetic analysis of related thiazole sulfonamide hybrids suggests these compounds are capable of being distributed into the central nervous system (CNS) with slight toxicity, making them promising candidates for further investigation in neurodegenerative disease research . The core structure, which combines a benzothiazole moiety with a benzenesulfonamide group, is a recognized pharmacophore in drug discovery, associated with a range of biological activities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the latest scientific literature for the most current findings on compounds in this class.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-12-4-5-13(2)18-17(12)21-19(26-18)20-16(22)10-11-27(23,24)15-8-6-14(25-3)7-9-15/h4-9H,10-11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDFSCOGJYOFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities, particularly antimicrobial properties. The presence of the methoxyphenylsulfonyl group enhances its potential as a bioactive agent. The molecular formula for this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 348.43 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with 3-(4-methoxyphenylsulfonyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is generally performed in organic solvents like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
  • Signaling Pathways : It has been shown to affect critical signaling pathways including the MAPK/ERK pathway, influencing cell proliferation and apoptosis.

Antimicrobial Properties

Benzothiazole derivatives have been documented for their antimicrobial activities. Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal properties against various microbial strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Inhibition Studies : Research has indicated that compounds with similar structures can inhibit monoamine oxidase (MAO) enzymes, suggesting that this compound may also exhibit similar inhibitory effects .
  • Anticancer Activity : Some benzothiazole derivatives have shown promise in cancer research, potentially acting as anticancer agents by inducing apoptosis in cancer cells through modulation of signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamideStructureVaries significantly due to different substituents
N-(thiazol-2-yl)piperidine-2,6-dioneStructureDistinct non-linear optical properties
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamideStructureDifferent chemical reactivity and biological activity

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Analogues
Compound Name Core Structure Substituents Key Functional Groups
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (Target Compound) Benzothiazole 4,7-Dimethyl; 3-((4-methoxyphenyl)sulfonyl)propanamide Sulfonyl, Amide, Methoxy
Bicalutamide (C₁₈H₁₄F₄N₂O₄S) Benzamide 4-Cyano-3-(trifluoromethyl)phenyl; 3-((4-fluorophenyl)sulfonyl)-2-hydroxy Sulfonyl, Fluorine, Trifluoromethyl, Cyano
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole 4-(4-X-Phenylsulfonyl)phenyl; 2,4-difluorophenyl Sulfonyl, Fluorine, Thione

Key Observations :

  • Sulfonyl Group: The target compound’s 4-methoxyphenylsulfonyl group contrasts with Bicalutamide’s 4-fluorophenylsulfonyl moiety.
  • Core Heterocycles : Unlike triazole-based analogues in , the benzothiazole core in the target compound offers distinct electronic properties, possibly influencing binding affinity to biological targets .
  • Substituent Effects: Methyl groups on the benzothiazole ring may increase lipophilicity, affecting membrane permeability compared to the polar trifluoromethyl and cyano groups in Bicalutamide .
Spectral Data:
  • IR Spectroscopy : The target compound lacks the C=S stretch (~1243–1258 cm⁻¹) seen in ’s hydrazinecarbothioamides, confirming its amide-dominated structure. A strong C=O stretch (~1663–1682 cm⁻¹) would confirm the propanamide linkage .
  • NMR : The 4-methoxyphenyl group would show distinct aromatic protons (δ 6.8–7.5 ppm) and a methoxy singlet (~δ 3.8 ppm), differing from fluorine-substituted analogues in Bicalutamide (δ 7.1–7.9 ppm for fluorophenyl) .

Pharmacological and Physicochemical Properties

  • Solubility: The 4-methoxyphenyl group may improve aqueous solubility compared to fluorine-substituted analogues like Bicalutamide, which relies on polar trifluoromethyl/cyano groups for solubility .
  • Metabolic Stability : Methyl groups on the benzothiazole core could slow oxidative metabolism, extending half-life relative to triazole derivatives prone to tautomerization or ring-opening .

Q & A

Q. Critical Parameters :

ParameterRoleExample Conditions
SolventPolarity affects reaction efficiencyDMF, DCM, or THF
CatalystAccelerates couplingTriethylamine, DMAP
TemperatureControls reaction kinetics0–80°C, depending on step

Reference : Adaptable from methods in .

Basic: What spectroscopic and crystallographic methods validate its structure?

Answer:
Primary Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, sulfonyl groups at δ 3.0–3.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., benzo[d]thiazole ring planarity, sulfonyl group geometry) .

Q. Example Workflow :

  • Step 1 : Validate purity via HPLC (>95%).
  • Step 2 : Test against a panel of related targets (e.g., kinases, proteases) to rule out off-target effects .
  • Step 3 : Perform molecular dynamics simulations to assess binding mode consistency .

Advanced: How to optimize multi-step synthesis for improved yields?

Answer:
Reaction Engineering :

  • Solvent Screening : Test polar aprotic (DMF) vs. non-polar (toluene) solvents for intermediate stability .
  • Catalyst Optimization : Replace traditional bases (Et₃N) with milder alternatives (DBU) to reduce side reactions .
  • Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify rate-limiting steps .

Q. Case Study :

VariableImpact on YieldOptimal Condition
TemperatureHigher temps accelerate sulfonylation60°C for Step 2
Reaction TimeProlonged time increases byproducts4–6 hours for amidation

Reference : Strategies adapted from .

Advanced: How to predict and validate biological target interactions?

Answer:
Computational Workflow :

Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel .

Molecular Docking : Screen against target proteins (e.g., COX-2, EGFR) using AutoDock Vina .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. Experimental Correlates :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • Fluorescence Quenching : Monitor conformational changes in target proteins .

Example Finding :
A benzo[d]thiazole analog showed strong docking affinity for EGFR (ΔG = -9.2 kcal/mol), corroborated by IC₅₀ = 1.2 µM in cellular assays .

Advanced: How does structural uniqueness influence bioactivity?

Answer:
The compound’s 4,7-dimethylbenzo[d]thiazole core and 4-methoxyphenylsulfonyl group confer distinct electronic and steric properties:

  • Methyl Groups : Enhance lipophilicity (logP ↑), improving membrane permeability .
  • Sulfonyl Propanamide : Stabilizes hydrogen bonding with catalytic residues (e.g., in protease active sites) .

Q. Comparative Analysis :

Structural FeatureBioactivity ImpactExample Analog
4-Methoxy vs. 4-ChloroAlters electron-withdrawing effectsIC₅₀ shifts from 5 µM → 2 µM
Dimethyl vs. H on thiazoleReduces metabolic oxidationt₁/₂ increases by 3×

Reference : Insights from .

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